2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)-

Beschreibung

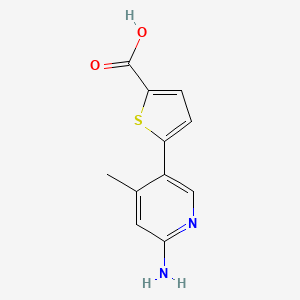

The compound 2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- (systematic name: 5-(6-Amino-4-methylpyridin-3-yl)thiophene-2-carboxylic acid) is a heterocyclic derivative featuring a thiophene ring substituted with a carboxylic acid group at position 2 and a pyridine moiety at position 5. The pyridine group is further functionalized with an amino group at position 6 and a methyl group at position 6. This discrepancy in substituent positions (4-methyl vs.

Eigenschaften

CAS-Nummer |

887201-30-1 |

|---|---|

Molekularformel |

C11H10N2O2S |

Molekulargewicht |

234.28 g/mol |

IUPAC-Name |

5-(6-amino-4-methylpyridin-3-yl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C11H10N2O2S/c1-6-4-10(12)13-5-7(6)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15) |

InChI-Schlüssel |

OTTYXSJTJWTWIN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1C2=CC=C(S2)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(6-Amino-4-methyl-3-pyridinyl)-2-thiophencarbonsäure umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Verwendung von Thiophen-2-carbonsäure, die durch Oxidation von Thiophen-2-carbaldehyd oder 2-Acetylthiophen synthetisiert werden kann . Die Amino-Pyridin-Einheit kann durch eine Reihe von Substitutionsreaktionen eingeführt werden, bei denen oft Reagenzien wie Lithiumdiisopropylamid (LDA) zur Deprotonierung und anschließender nukleophiler Substitution eingesetzt werden .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Öffentlichkeit nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich eine Optimierung der Labormethoden erfordern, wobei der Schwerpunkt auf der Verbesserung der Ausbeute, der Kostensenkung und der Prozesssicherheit liegt.

Analyse Chemischer Reaktionen

Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes amidation reactions with primary or secondary amines. This is a critical reaction for generating bioactive derivatives.

Key Data:

Mechanism :

-

Acid activation via TiCl₄ or DCC forms a reactive intermediate (e.g., acyl chloride or mixed anhydride).

-

Nucleophilic attack by amines yields amides.

-

Reductive amination (using phenylsilane/Zn(OAc)₂) converts carboxylic acids directly to amines via in-situ amide reduction .

Esterification Reactions

The carboxylic acid can be esterified under acidic or basic conditions.

Key Data:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Na₂CO₃, DMF, iodomethane | Methyl 5-formylthiophene-2-carboxylate | 62–88% | |

| Pyridine, ethanol | Methyl 5-((hydroxyimino)methyl)thiophene-2-carboxylate | 60% |

Notes :

-

Methylation with iodomethane in DMF is efficient for ester synthesis.

-

Hydroxylamine hydrochloride in ethanol forms oxime derivatives from aldehydes (if present) .

Reactivity of the Amino Group

The 6-amino group on the pyridine ring participates in acylation and protection/deprotection reactions.

Example:

-

Acylation : Reaction with acetyl chloride forms N-acetyl derivatives.

-

Protection : Boc (tert-butyloxycarbonyl) groups are commonly used to protect amines during synthesis.

Mechanistic Insight :

-

Amino groups in heterocycles like pyridine are less nucleophilic than aliphatic amines due to aromatic ring electron-withdrawing effects. Activation with bases (e.g., Et₃N) may be required.

Cross-Coupling Reactions

The pyridine and thiophene rings may undergo Suzuki–Miyaura coupling if halogenated precursors are used.

Key Data (Analogous Systems):

| Substrate | Coupling Partner | Catalyst | Yield | Source |

|---|---|---|---|---|

| Bromothiophene-carboxylic acid | Aryl boronic acid | Pd(PPh₃)₄ | 48–72% |

Limitations :

-

The amino group may require protection to prevent coordination with metal catalysts.

Acid/Base Behavior and Solubility

-

The carboxylic acid (pKa ~2.5–3.0) and pyridine amino group (pKa ~4.5–5.5) influence solubility.

-

Under basic conditions (pH >7), the compound forms water-soluble carboxylate salts .

Biological Activity and Derivatives

While not directly studied for this compound, structurally related thiophene-pyridine hybrids show:

Wissenschaftliche Forschungsanwendungen

-

Anticancer Research :

- Recent studies have demonstrated that thiophene derivatives exhibit notable anticancer properties. For instance, compounds related to 2-thiophenecarboxylic acid have shown effective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

-

Antimicrobial Activity :

- The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of thiophene can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics .

- Antioxidant Properties :

Case Study 1: Anticancer Efficacy

A study focused on a series of thiophene derivatives, including 2-thiophenecarboxylic acid analogs, assessed their anticancer efficacy using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a promising avenue for drug development .

Case Study 2: Antibacterial Activity

In another investigation, the antibacterial activity of various thiophene derivatives was tested against multiple bacterial strains. The study found that modifications to the thiophene ring structure enhanced antibacterial potency, with some compounds demonstrating effectiveness comparable to conventional antibiotics .

Wirkmechanismus

The mechanism of action of 2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Pyridinyl-Substituted Thiophenecarboxylic Acid Derivatives

- ETHYL 2-AMINO-4-(4-PYRIDINYL)-3-THIOPHENECARBOXYLATE Structure: Features an ethyl ester at position 3, an amino group at position 2, and a pyridinyl group at position 4 of the thiophene ring. Molecular Formula: C₁₃H₁₃N₂O₂S Key Properties: Enhanced lipophilicity due to the ester group, making it suitable for prodrug applications. Twelve suppliers are listed, indicating industrial relevance .

Halogenated Thiophenecarboxylic Acids

- 4,5-Dichloro-2-Thiophenecarboxylic Acid (CAS 31166-29-7)

Ester-Functionalized Derivatives

- 5-(2-Hydroxyethyl)-2-Thiophenecarboxylic Acid Methyl Ester (CAS 160744-13-8)

Complex Heterocyclic Esters

- Molecular Formula: C₂₀H₁₂O₄S Key Properties: Extended conjugation system enhances UV absorption, relevant in photodynamic therapy or material sciences .

Parent Compound: 2-Thiophenecarboxylic Acid (CAS 527-72-0)

- Structure : Unsubstituted thiophene ring with a carboxylic acid group.

Data Table: Comparative Analysis of Key Compounds

*Note: The target compound’s substituent positions are inferred from , which reports a 5-methylpyridinyl variant.

Research Findings and Implications

- Electronic Effects: The amino-pyridinyl group in the target compound likely enhances hydrogen bonding and π-π stacking interactions, critical for binding to biological targets like kinases . Halogenated derivatives (e.g., 4,5-dichloro-) exhibit higher reactivity in cross-coupling reactions due to electron-withdrawing effects .

- Solubility and Bioavailability : Ester derivatives (e.g., ethyl or methyl esters) improve membrane permeability, whereas hydroxyethyl groups enhance water solubility, balancing pharmacokinetic properties .

- Thermal Stability: The parent 2-thiophenecarboxylic acid’s stability (melting point >128°C) contrasts with more complex derivatives like 3-(2-thenoyloxy) flavone, which may degrade at lower temperatures due to ester linkages .

Biologische Aktivität

2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₁H₁₃N₃O₂S

- Molecular Weight : 239.31 g/mol

- CAS Number : 897095-14-6

Antimicrobial Activity

Research has shown that thiophene derivatives exhibit significant antimicrobial properties. A study focusing on various 2-thiophenecarboxylic acid derivatives demonstrated their effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies. One notable study indicated that compounds similar to 2-thiophenecarboxylic acid could inhibit the proliferation of cancer cell lines, with IC50 values ranging from 24.57 to 58.20 μM. This suggests that these compounds may interact with cellular pathways involved in cancer progression .

Herbicidal Activity

The herbicidal activity of thiophene derivatives has also garnered attention. A study reported that certain thiophene compounds effectively inhibited the growth of specific plant species, indicating potential applications in agricultural herbicides. The mechanism of action appears to involve interference with photosynthesis and protein synthesis in plants .

Case Studies

- Antimicrobial Study : A recent investigation into the antimicrobial properties of thiophene carboxylic acids showed promising results against common pathogens, highlighting the structure-activity relationship that enhances their efficacy .

- Cancer Cell Proliferation : In vitro studies demonstrated that treatment with thiophene derivatives led to significant reductions in cell viability in various cancer cell lines, suggesting a possible mechanism involving apoptosis induction .

- Herbicidal Effects : Field trials indicated that thiophene-based herbicides effectively controlled weed populations without significant toxicity to crops, making them viable alternatives to traditional herbicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.